molecular formula C6H5FN2O2 B13451367 Methyl 2-fluoropyrimidine-4-carboxylate CAS No. 1785581-69-2

Methyl 2-fluoropyrimidine-4-carboxylate

Cat. No.: B13451367
CAS No.: 1785581-69-2
M. Wt: 156.11 g/mol
InChI Key: YSYMXRAUYDSKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoropyrimidine-4-carboxylate is a fluorinated pyrimidine derivative characterized by a fluorine atom at the 2-position and a methyl ester group at the 4-position of the pyrimidine ring. Pyrimidine derivatives are critical in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and electronic properties. The fluorine substituent enhances electronegativity and metabolic stability, while the ester group contributes to solubility and reactivity in synthetic pathways.

Properties

CAS No.

1785581-69-2

Molecular Formula

C6H5FN2O2

Molecular Weight

156.11 g/mol

IUPAC Name

methyl 2-fluoropyrimidine-4-carboxylate

InChI

InChI=1S/C6H5FN2O2/c1-11-5(10)4-2-3-8-6(7)9-4/h2-3H,1H3

InChI Key

YSYMXRAUYDSKAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-fluoropyrimidine-4-carboxylate typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of pyrimidine with fluorinating agents such as N-fluoropyridinium salts in the presence of strong acids . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Major Products Formed:

    Substitution Reactions: Formation of various substituted pyrimidine derivatives.

    Oxidation Reactions: Formation of carboxylic acids and other oxidized products.

    Reduction Reactions: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

Methyl 2-fluoropyrimidine-4-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeling agent in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 2-fluoropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among pyrimidine carboxylates include substituent type, position, and ester group (methyl vs. ethyl). Below is a comparative analysis:

Compound Name Substituent Position Functional Groups Molecular Features
Methyl 2-fluoropyrimidine-4-carboxylate 2-F, 4-COOCH₃ Fluorine, methyl ester High electronegativity, moderate lipophilicity
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate 2-CF₃, 5-COOCH₂CH₃ Trifluoromethyl, ethyl ester Enhanced lipophilicity, steric bulk
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-CH₃, 4-COOH Chlorine, methyl, carboxylic acid Higher acidity, potential reactivity
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-aryl, 2-SO₂CH₃ Aryl, sulfonyl, methyl ester Planar distortion, hydrogen bonding

Key Observations:

  • Fluorine vs.
  • Ester Groups: Methyl esters (e.g., target compound) are less lipophilic than ethyl esters (e.g., ), influencing solubility and bioavailability.
  • Substituent Position: The 4-carboxylate position in the target compound contrasts with 5-carboxylate derivatives (e.g., ), altering electronic distribution and intermolecular interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.